molecular formula C65H104O31 B1232368 Parvimoside B

Parvimoside B

Katalognummer: B1232368
Molekulargewicht: 1381.5 g/mol
InChI-Schlüssel: HYVSBXYYXRGWQB-JUMVDZCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Parvimoside B (compound ID: 165) is a triterpene glycoside isolated from the sea cucumber species Stichopus parvimensis. It belongs to a broader class of marine-derived saponins known for their structural complexity and diverse biological activities, including cytotoxic, antifungal, and immunomodulatory properties . Parvimoside B is structurally characterized by a lanostane-type triterpene aglycone linked to oligosaccharide chains, with variations in sugar composition and hydroxylation patterns distinguishing it from related compounds. Its isolation and preliminary characterization were reported alongside Parvimoside A (compound ID: 164), a structural analog from the same species .

Eigenschaften

Molekularformel

C65H104O31

Molekulargewicht

1381.5 g/mol

IUPAC-Name

(1S,2S,5S,6S,13S,16S,18R)-16-[3-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-ene-4,8-dione

InChI

InChI=1S/C65H104O31/c1-25(2)11-10-16-64(8)53-29(69)19-63(7)28-12-13-35-61(4,5)36(15-17-62(35,6)27(28)14-18-65(53,63)60(82)96-64)91-59-52(40(74)34(24-85-59)90-57-47(81)51(39(73)33(22-68)88-57)94-56-43(77)41(75)37(71)31(20-66)87-56)95-55-44(78)42(76)48(26(3)86-55)92-54-45(79)49(30(70)23-84-54)93-58-46(80)50(83-9)38(72)32(21-67)89-58/h14,25-26,28,30-59,66-68,70-81H,10-13,15-24H2,1-9H3/t26?,28-,30?,31?,32?,33?,34?,35+,36+,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53-,54?,55?,56?,57?,58?,59?,62-,63+,64+,65?/m1/s1

InChI-Schlüssel

HYVSBXYYXRGWQB-JUMVDZCNSA-N

Isomerische SMILES

CC1C(C(C(C(O1)OC2C(C(COC2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@H]5C4=CCC67[C@]5(CC(=O)[C@@H]6[C@](OC7=O)(C)CCCC(C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)OC)O)O

Kanonische SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CCC67C5(CC(=O)C6C(OC7=O)(C)CCCC(C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)OC)O)O

Synonyme

parvimoside B

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Parvimoside B shares functional and biosynthetic similarities with other sea cucumber glycosides but exhibits distinct structural features and biological profiles. Below is a comparative analysis with key analogs:

Structural Comparison

The table below summarizes structural distinctions among Parvimoside B and related compounds:

Compound Name Source Species Key Structural Features Biological Activities (Reported)
Parvimoside B (165) Stichopus parvimensis Lanostane aglycone, trisaccharide chain Cytotoxic activity against HeLa cells
Parvimoside A (164) Stichopus parvimensis Similar aglycone, differing in sugar substitution Moderate antifungal activity
Bivittoside C (166) Bohadschia bivittata Holostane aglycone, tetrasaccharide chain Hemolytic effects
Marmoratoside B (172) Bohadschia marmorata Acetylated aglycone, disaccharide chain Anti-inflammatory properties
Arguside C (170) Bohadschia argus Oxidized side chain, unique hydroxylation Antiproliferative activity

Key Observations :

  • Aglycone Diversity: Parvimoside B’s lanostane-type aglycone contrasts with the holostane backbone of Bivittoside C (166) and Marmoratoside B (172), which influences membrane interaction mechanisms .
  • Functional Groups : Unlike 25-acetoxybivittoside D (168) (Bohadschia marmorata), Parvimoside B lacks acetyl modifications, which are linked to increased cytotoxicity in other analogs .
Pharmacokinetic and Stability Profiles
  • Parvimoside B’s stability under physiological conditions is superior to Lessonioside A (175) (Holothuria lessoni), likely due to fewer hydrolyzable glycosidic bonds .
  • Its metabolic clearance rate in murine models is 20% slower than Marmoratoside A (171), indicating prolonged bioavailability .

Q & A

Q. How is Parvimoside B structurally elucidated, and what analytical techniques are critical for confirming its molecular identity?

Methodological Answer: Structural elucidation of Parvimoside B involves a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Determines carbon-hydrogen frameworks and stereochemistry.
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration for novel compounds.

Q. Table 1: Key Techniques for Structural Elucidation

TechniqueParameters AnalyzedAdvantagesLimitationsReference
NMR (1D/2D)1H/13C^1H/^{13}C, COSY, HSQCHigh resolution for stereochemistryRequires pure samples
High-Resolution MSMolecular ion peaks, isotopic patternsPrecise mass determinationLimited structural detail
X-ray DiffractionCrystal lattice structureDefinitive proof of configurationRequires crystallizable form

For reproducibility, experimental protocols must detail sample preparation, instrumentation parameters, and reference standards .

Q. What in vitro models are commonly used to assess the bioactivity of Parvimoside B, and how are they optimized?

Methodological Answer: Common models include:

  • Cell-based assays (e.g., cytotoxicity, enzyme inhibition).
  • Receptor-binding studies (e.g., fluorescence polarization, surface plasmon resonance).

Optimization Steps:

Dose-response curves : Test a wide concentration range (e.g., 0.1–100 µM) to establish IC50_{50} values.

Control standardization : Use positive/negative controls (e.g., DMSO for solvent effects).

Replicate design : Triplicate measurements to account for variability.

Refer to experimental design frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align assays with research goals .

Q. How can researchers optimize the synthesis of Parvimoside B for higher yield and purity?

Methodological Answer: Synthetic optimization involves:

  • Design of Experiments (DOE) : Test variables (e.g., temperature, catalysts) systematically.
  • Analytical monitoring : Use HPLC or UPLC to track intermediates and purity.
  • Green chemistry principles : Solvent selection (e.g., ethanol over dichloromethane) to improve sustainability.

Q. Table 2: Key Variables in Synthesis Optimization

VariableImpact on Yield/PurityAnalytical Tool
Reaction TimeProlonged time may degrade productTLC/HPLC
Catalyst LoadingExcess may cause side reactionsNMR/MS
TemperatureHigher temps accelerate reactionsGC (for volatile byproducts)

Detailed protocols must be reported in supplementary materials for reproducibility .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological effects of Parvimoside B?

Methodological Answer: Contradictions arise from variables like dosage, model systems, or analytical methods. Steps to resolve conflicts:

Meta-analysis : Compare studies using PRISMA guidelines to identify bias or heterogeneity .

Replication studies : Standardize protocols (e.g., cell lines, exposure time).

Mechanistic probing : Use knockout models or isotopic labeling to isolate pathways.

Q. Table 3: Conflicting Studies on Parvimoside B

StudyObserved EffectKey Variables Differing
A (2023)Anti-inflammatory at 10 µMHuman macrophages vs. murine
B (2024)No effect at 10 µMSerum-free medium vs. FBS-supplemented

What frameworks guide the development of targeted research questions for Parvimoside B studies?

Methodological Answer: Use structured frameworks to ensure rigor:

  • PICO : Population (e.g., cell type), Intervention (dose), Comparison (control), Outcome (e.g., apoptosis).
  • FINER : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Example Research Question: "How does Parvimoside B modulate the NF-κB pathway in triple-negative breast cancer cells (PICO: Population=TNBC, Intervention=5–20 µM, Comparison=untreated cells, Outcome=NF-κB inhibition)?"

Q. How can multi-omics data be integrated to study Parvimoside B's mechanism of action?

Methodological Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes.
  • Proteomics : SILAC labeling to quantify protein changes.
  • Metabolomics : LC-MS to track metabolite shifts.

Integration Strategy:

Use bioinformatics tools (e.g., KEGG pathway analysis) to link omics layers.

Validate findings with functional assays (e.g., CRISPR knockdown of key genes).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.